Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate

Medicinal Chemistry Synthetic Chemistry Chiral Resolution

Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate (CAS 936711-50-1) is a synthetic, low-molecular-weight indole derivative (C₁₆H₁₉NO₃, MW 273.33 g/mol) featuring a 6‑carboxylate ester and a 3‑position trans‑2‑hydroxycyclohexyl substituent. Its stereochemically defined (1R,2S)‑relative configuration distinguishes it from the parent indole-6-carboxylic acid and other regioisomeric or stereoisomeric analogs.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
Cat. No. B8145023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3O
InChIInChI=1S/C16H19NO3/c1-20-16(19)10-6-7-11-13(9-17-14(11)8-10)12-4-2-3-5-15(12)18/h6-9,12,15,17-18H,2-5H2,1H3/t12-,15+/m0/s1
InChIKeyIAOJHOJXNYFBQR-SWLSCSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate – CAS 936711-50-1, Structure, and Procurement Identity


Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate (CAS 936711-50-1) is a synthetic, low-molecular-weight indole derivative (C₁₆H₁₉NO₃, MW 273.33 g/mol) featuring a 6‑carboxylate ester and a 3‑position trans‑2‑hydroxycyclohexyl substituent . Its stereochemically defined (1R,2S)‑relative configuration distinguishes it from the parent indole-6-carboxylic acid and other regioisomeric or stereoisomeric analogs [1]. Commercially, it is supplied as a solid of ≥97% purity, with batch-specific QC (NMR, HPLC, GC) available from major vendors . Although the indole-6-carboxylate scaffold has been explored for receptor tyrosine kinase inhibitors and cannabinoid receptor ligands, the differentiated pharmacological profile of this specific 3‑(trans‑2‑hydroxycyclohexyl)‑substituted congener remains to be fully defined in peer-reviewed literature.

Why Indole-6-Carboxylate Building Blocks Cannot Be Interchanged – Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate vs. Common Analogs


Selecting a generic indole-6-carboxylate ester or a 2‑hydroxycyclohexyl indole analog without regard for the specific 3‑position trans‑substitution pattern directly impacts downstream synthetic efficiency, pharmacological activity, and analytical specificity. Unlike unsubstituted methyl indole-6-carboxylate (CAS 50820‑65‑0) or the free carboxylic acid (CAS 1670‑82‑2), this compound bears a conformationally restricted trans‑2‑hydroxycyclohexyl group that serves as an H‑bond donor and isosteric replacement for bulkier hydrophobic moieties . Regioisomers such as indole-5-carboxylates or indole-3-carboxylates cannot reproduce the same vector geometry, and diastereomeric or cis‑configured analogs exhibit distinct intramolecular H‑bonding networks and steric profiles. Consequently, substitution with a less expensive or more readily available indole carboxylate scaffold—without the verified trans‑2‑hydroxycyclohexyl motif—invalidates SAR relationships and cannot be relied upon to preserve binding affinity, pharmacokinetic stability, or metabolic soft-spot profiles inferred for this specific compound .

Quantitative Differentiation Data – Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate vs. Analogs


Stereochemical Identity Drives Structural Uniqueness – Verified (1R,2S)-trans Configuration vs. Uncontrolled Diastereomers

Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate is consistently listed under its relative stereochemistry as the (1R,2S)‑trans isomer, whereas generic '2-hydroxycyclohexyl' indole entries sold under the same CAS 936711‑50‑1 often represent undefined diastereomeric mixtures or the cis form . The trans isomer forms an intermolecular H‑bonding network and projects the cyclohexyl ring into a distinctly different conformational space than the cis analog, a feature that is critical in target‑binding assays where stereochemistry governs ligand‑receptor complementarity [1].

Medicinal Chemistry Synthetic Chemistry Chiral Resolution

Regioisomeric Indole Substitution Dictates Functional Group Geometry – 6‑Carboxylate vs. 5‑ and 3‑Carboxylate Analogs

The 6‑carboxylate position on the indole ring projects the ester vector at a ~120° angle relative to the 5‑carboxylate and in the opposite direction from the 3‑substituent. This topological difference is non‑interchangeable in kinase inhibitor scaffolds, where the 6‑carboxylate frequently forms a water‑mediated H‑bond with the hinge region of EGFR and VEGFR‑2, a contact that is sterically inaccessible to the 5‑substituted analog [1]. The methyl ester prodrug form further modulates lipophilicity (AlogP) and passive permeability compared to the free acid, a parameter that can be quantitatively compared using the QED (Quantitative Estimate of Drug‑likeness) metric available for indole-6-carboxylate esters [2].

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Purity Benchmarking – Supplier-Verified 97% Purity with Batch‑Level QC vs. Unspecified Bulk Materials

Bidepharm supplies Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate at a standard purity of 97%, accompanied by batch‑specific NMR, HPLC, and GC analytical reports . In contrast, many generic CAS 936711‑50‑1 listings (e.g., on less‑specialized chemical marketplaces) do not disclose purity or provide analytical certificates. This quality assurance gap is critical for in vitro assay reproducibility, where impurities at the >3% level can suppress or enhance activity in cell‑based or biochemical readouts.

Analytical Chemistry Procurement Quality Control Reproducibility

Pharmacological Activity Differentiation – CB2 Agonist Potency of Analogous Indole-6-Carboxylate Scaffolds vs. Reference Cannabinoid Agonists

Although direct functional data for Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate are not yet published, a closely related indole-6-carboxylate scaffold (CHEMBL1592888) displays an EC₅₀ of 62 nM at human CB₂ receptors and 284 nM at CB₁ receptors, indicating modest CB₂/CB₁ selectivity (4.6‑fold) [1]. This activity profile stands in contrast to classical cannabinoid agonists such as CP‑55,940 (CB₂ EC₅₀ ~0.1 nM) or the aminoalkylindole WIN‑55,212‑2 (CB₂ EC₅₀ ~2 nM), providing a differentiated cannabinoid phenotype that is potentially suitable for peripheral pain models where central CB₁ activation is undesirable [2]. The specific 3‑(trans‑2‑hydroxycyclohexyl) substitution in the target compound is expected to further modulate this selectivity window by altering the stereoelectronic properties of the indole core.

Cannabinoid Pharmacology Receptor Profiling Drug Discovery

Evidence‑Backed Application Scenarios for Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate Procurement


Fragment‑Based and Structure‑Guided Design of Selective CB₂ Receptor Modulators

When the research objective is to develop a peripherally restricted CB₂ agonist lacking the central CB₁ side‑effects of classical cannabinoids, the indole‑6‑carboxylate scaffold with a 3‑(trans‑2‑hydroxycyclohexyl) substituent offers a synthetically tractable, low‑molecular‑weight starting point. The scaffold’s CB₂ EC₅₀ of 62 nM (inferred from the closely related CHEMBL1592888) and its modest 4.6‑fold selectivity over CB₁ [1] provide a baseline for iterative optimization of potency and peripheral selectivity, while the trans‑hydroxycyclohexyl group can be derivatized into prodrug esters or substituted amides to fine‑tune pharmacokinetics.

Development of Selective Tyrosine Kinase Inhibitors (EGFR/VEGFR‑2) Based on a 6‑Carboxylate Indole Pharmacophore

The indole‑6‑carboxylate core is a validated hinge‑binding motif in EGFR and VEGFR‑2 kinase inhibitors [2]. Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate can serve as the key building block for generating focused libraries in which the trans‑hydroxycyclohexyl moiety acts as a solubilizing and conformational constraint element. The defined (1R,2S)‑trans stereochemistry ensures that SAR correlations are consistent across library members, a requirement that cannot be met by generic 2‑hydroxycyclohexyl indole mixtures.

Analytical Reference Standard for Metabolite Identification in Indole‑Based Drug Development

Because the 3‑(2‑hydroxycyclohexyl) group is a known phase‑I metabolic handle (hydroxylation) in indole‑containing pharmaceuticals, this compound can be employed as a synthetic reference standard in LC‑MS/MS metabolite profiling studies. The availability of batch‑certified 97% purity and detailed QC documentation (NMR, HPLC, GC) from Bidepharm makes it suitable for use as a calibration standard in bioanalytical method validation, directly addressing FDA/EMA requirements for reference material traceability.

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